

# The Discovery and Origin of Human PHM-27: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

This document provides a comprehensive technical overview of the discovery and origin of Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide with significant biological activities. We delve into the seminal experiments that led to its identification, detailing the molecular biology techniques employed. Furthermore, this guide outlines the genetic origin of PHM-27, its precursor peptide, and its relationship to Vasoactive Intestinal Peptide (VIP). Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this important peptide hormone.

## Introduction

PHM-27, also known as Peptide Histidine Methioninamide, is a neuropeptide that belongs to the glucagon/secretin superfamily. Its discovery was a direct result of the application of molecular cloning techniques to elucidate the precursor for Vasoactive Intestinal Peptide (VIP). Initial studies on a similar peptide isolated from porcine intestine, named PHI-27 (Peptide Histidine Isoleucine), paved the way for the identification of its human counterpart.<sup>[1]</sup> PHM-27 is the human analogue of porcine PHI-27, differing by two amino acids.<sup>[2]</sup> This guide will provide a detailed account of the scientific journey to uncover PHM-27, from the initial hypothesis to the characterization of its genetic origin and biological function.

## The Discovery of PHM-27: Unraveling the Precursor

The discovery of human PHM-27 was not a direct isolation of the peptide itself, but rather a deduction from the nucleotide sequence of the messenger RNA (mRNA) encoding the precursor protein for VIP.<sup>[3][4]</sup> This precursor is known as prepro-VIP. The key experimental steps involved the creation and screening of a complementary DNA (cDNA) library from a human neuroblastoma cell line, which was known to produce VIP.<sup>[5][6]</sup>

## Experimental Protocol: cDNA Library Construction and Screening

The following protocol is a synthesized representation of the standard methodologies used in the early 1980s for the construction and screening of cDNA libraries, as referenced in the literature describing the discovery of the VIP precursor.<sup>[7]</sup>

**Objective:** To isolate the cDNA clone containing the coding sequence for the human prepro-VIP.

**Materials:**

- Human neuroblastoma cell line (e.g., NB-OK-1)
- Guanidinium thiocyanate
- Oligo(dT)-cellulose
- Reverse transcriptase
- DNA Polymerase I
- S1 nuclease
- EcoRI methylase
- EcoRI linkers
- T4 DNA ligase
- Lambda phage vector (e.g., λgt10)

- E. coli host strain
- Nitrocellulose filters
- Synthetic oligodeoxynucleotide probes (radiolabeled)

Procedure:

- **RNA Isolation:** Total RNA was extracted from the human neuroblastoma cell line using the guanidinium thiocyanate method to inhibit ribonuclease activity.
- **mRNA Purification:** Polyadenylated mRNA was isolated from the total RNA by affinity chromatography on an oligo(dT)-cellulose column.
- **First-Strand cDNA Synthesis:** The purified mRNA served as a template for the synthesis of the first strand of cDNA using reverse transcriptase and an oligo(dT) primer.
- **Second-Strand cDNA Synthesis:** The second strand of the cDNA was synthesized using DNA Polymerase I. The hairpin loop formed at the 3' end of the first strand by reverse transcriptase acted as a primer.
- **Hairpin Loop Cleavage:** The single-stranded hairpin loop was cleaved using S1 nuclease to generate a double-stranded cDNA molecule.
- **Protection of Internal EcoRI Sites:** The double-stranded cDNA was treated with EcoRI methylase to protect any internal EcoRI recognition sites from subsequent digestion.
- **Ligation of EcoRI Linkers:** Synthetic EcoRI linkers were ligated to the blunt ends of the cDNA using T4 DNA ligase.
- **EcoRI Digestion:** The cDNA was then digested with the EcoRI restriction enzyme to create cohesive ends.
- **Ligation into Phage Vector:** The cDNA was ligated into the EcoRI site of a lambda phage vector, such as  $\lambda$ gt10.
- **In Vitro Packaging and Transfection:** The recombinant phage DNA was packaged into phage particles in vitro and used to transfect an appropriate E. coli host strain.

- Library Screening:
  - The resulting phage plaques were lifted onto nitrocellulose filters.
  - The filters were hybridized with radiolabeled synthetic oligodeoxynucleotide probes. These probes were designed based on the known amino acid sequence of VIP.
  - Positive plaques, indicating the presence of the prepro-VIP cDNA, were identified by autoradiography.
- Plaque Purification and DNA Isolation: Positive plaques were isolated and purified, and the recombinant phage DNA was extracted. The cDNA insert was then subcloned into a plasmid vector for sequencing.

## Experimental Protocol: Nucleotide Sequencing

The nucleotide sequence of the isolated prepro-VIP cDNA was determined using a combination of the Maxam-Gilbert chemical sequencing method and the Sanger dideoxy chain termination method.<sup>[3][7]</sup>

Objective: To determine the nucleotide sequence of the prepro-VIP cDNA.

Procedure (Sanger Method Principle):

- Template Preparation: The purified plasmid DNA containing the cDNA insert was denatured to produce single-stranded DNA.
- Sequencing Reaction: The single-stranded DNA was used as a template in four separate enzymatic reactions. Each reaction contained:
  - A short, radiolabeled primer that anneals to the vector sequence adjacent to the cDNA insert.
  - DNA polymerase.
  - All four deoxynucleoside triphosphates (dNTPs).

- A small amount of one of the four dideoxynucleoside triphosphates (ddNTPs), with each of the four reactions containing a different ddNTP (ddATP, ddGTP, ddCTP, or ddTTP).
- Chain Termination: The incorporation of a ddNTP terminates the elongation of the DNA strand. This results in a series of radiolabeled DNA fragments of different lengths, with the last nucleotide being the specific ddNTP used in that reaction.
- Gel Electrophoresis and Autoradiography: The fragments from the four reactions were separated by size using polyacrylamide gel electrophoresis. The sequence of the DNA was then read directly from the resulting autoradiogram.

By analyzing the complete nucleotide sequence of the prepro-VIP mRNA, researchers discovered an open reading frame that encoded not only VIP but also a novel 27-amino acid peptide, which they named PHM-27.[\[3\]](#)[\[4\]](#)

## The Genetic Origin of PHM-27

PHM-27 originates from the same gene as VIP, the VIP gene. This gene is located on human chromosome 6q25.2.[\[7\]](#)[\[8\]](#) The VIP gene is composed of seven exons and six introns.[\[2\]](#)[\[9\]](#) The coding sequences for PHM-27 and VIP are located on two distinct and adjacent exons: exon IV for PHM-27 and exon V for VIP.[\[2\]](#)[\[5\]](#)[\[8\]](#)[\[10\]](#)

The precursor protein, prepro-VIP, is a 170-amino acid polypeptide.[\[8\]](#) Post-translational processing of this precursor by prohormone convertases leads to the generation of several peptides, including PHM-27 and VIP.[\[8\]](#)

## Quantitative Data

The following tables summarize the key quantitative data for human PHM-27.

Table 1: Physicochemical Properties of Human PHM-27

Property	Value	Reference
Number of Amino Acids	27	[2]
Molecular Weight	2985.44 Da	[11]
Amino Acid Sequence	HADGVFTSDFSKLLGQLSAK KYLESLM-NH2	[2][11]

Table 2: Amino Acid Sequence Comparison of Human PHM-27 and Porcine PHI-27

Position	Human PHM-27	Porcine PHI-27
1	His	His
2	Ala	Ala
3	Asp	Asp
4	Gly	Gly
5	Val	Val
6	Phe	Phe
7	Thr	Thr
8	Ser	Ser
9	Asp	Asp
10	Phe	Phe
11	Ser	Ser
12	Lys	Arg
13	Leu	Leu
14	Leu	Leu
15	Gly	Gly
16	Gln	Gln
17	Leu	Leu
18	Ser	Ser
19	Ala	Ala
20	Lys	Lys
21	Lys	Lys
22	Tyr	Tyr
23	Leu	Leu

24	Glu	Glu
25	Ser	Ser
26	Leu	Leu
27	Met	Ile
Differences are highlighted in bold. <a href="#">[2]</a>		

Table 3: Tissue Concentration of PHM-27

Tissue	Concentration	Reference
Human Hypothalamus	19.3 ± 6.2 pmol/hypothalamus	

## Experimental Protocol: Radioimmunoassay (RIA) for PHM-27 Quantification

The quantification of PHM-27 in biological samples is typically performed using a competitive radioimmunoassay (RIA). The following is a general protocol for a peptide RIA.

Objective: To measure the concentration of PHM-27 in a biological sample.

Materials:

- Specific antibody against PHM-27
- Radiolabeled PHM-27 (e.g., <sup>125</sup>I-PHM-27)
- PHM-27 standards of known concentrations
- Biological sample (e.g., plasma, tissue extract)
- Assay buffer
- Secondary antibody (precipitating antibody)



- Gamma counter

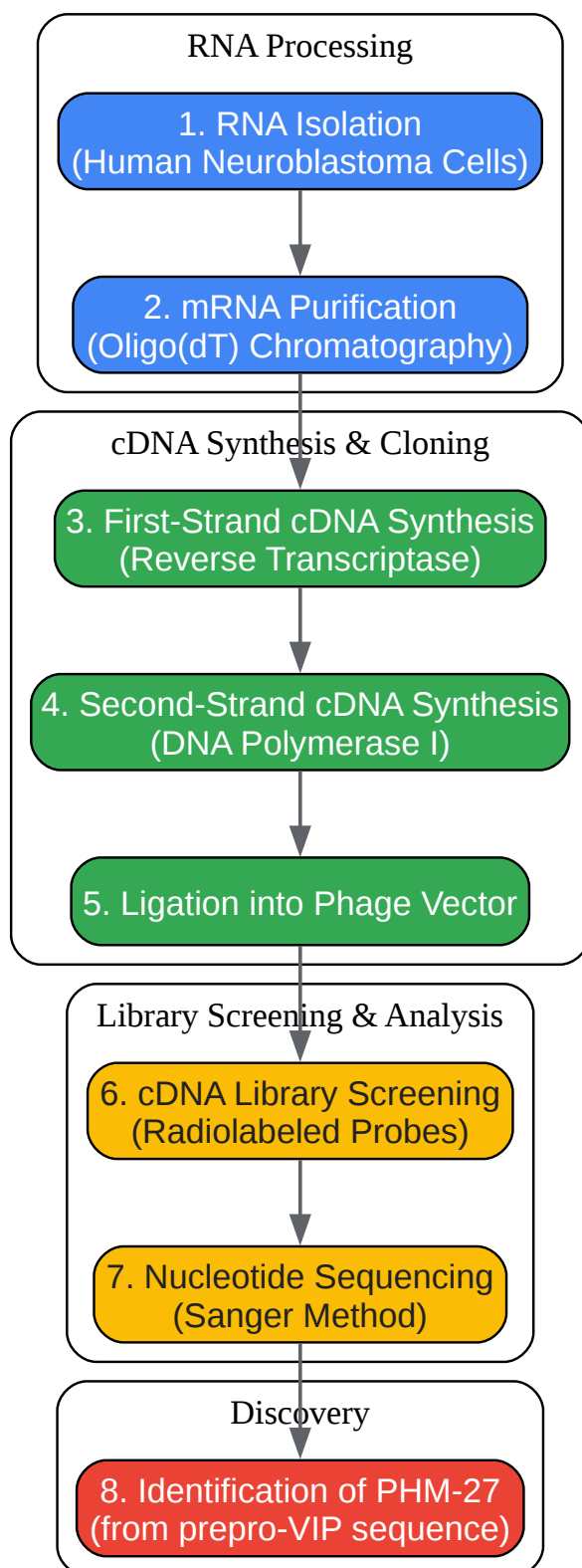
Procedure:

- Preparation of Reagents:
  - Prepare a standard curve by serially diluting the PHM-27 standard to a range of known concentrations.
  - Dilute the primary antibody and the radiolabeled PHM-27 in assay buffer.
- Assay Setup:
  - In a series of tubes, add a fixed amount of the primary antibody.
  - To the standard tubes, add the different concentrations of the PHM-27 standard.
  - To the sample tubes, add the biological samples.
- Competitive Binding:
  - Add a fixed amount of radiolabeled PHM-27 to all tubes (except for the total counts tube).
  - Incubate the mixture to allow for competitive binding of the labeled and unlabeled PHM-27 to the primary antibody.
- Separation of Bound and Free Antigen:
  - Add a secondary antibody that binds to the primary antibody, causing the antigen-antibody complexes to precipitate.
  - Centrifuge the tubes to pellet the precipitated complexes.
- Measurement of Radioactivity:
  - Carefully decant the supernatant.
  - Measure the radioactivity in the pellet using a gamma counter.

- Data Analysis:
  - Plot the radioactivity of the standards against their known concentrations to generate a standard curve.
  - Determine the concentration of PHM-27 in the biological samples by interpolating their radioactivity values on the standard curve.

## Visualizations

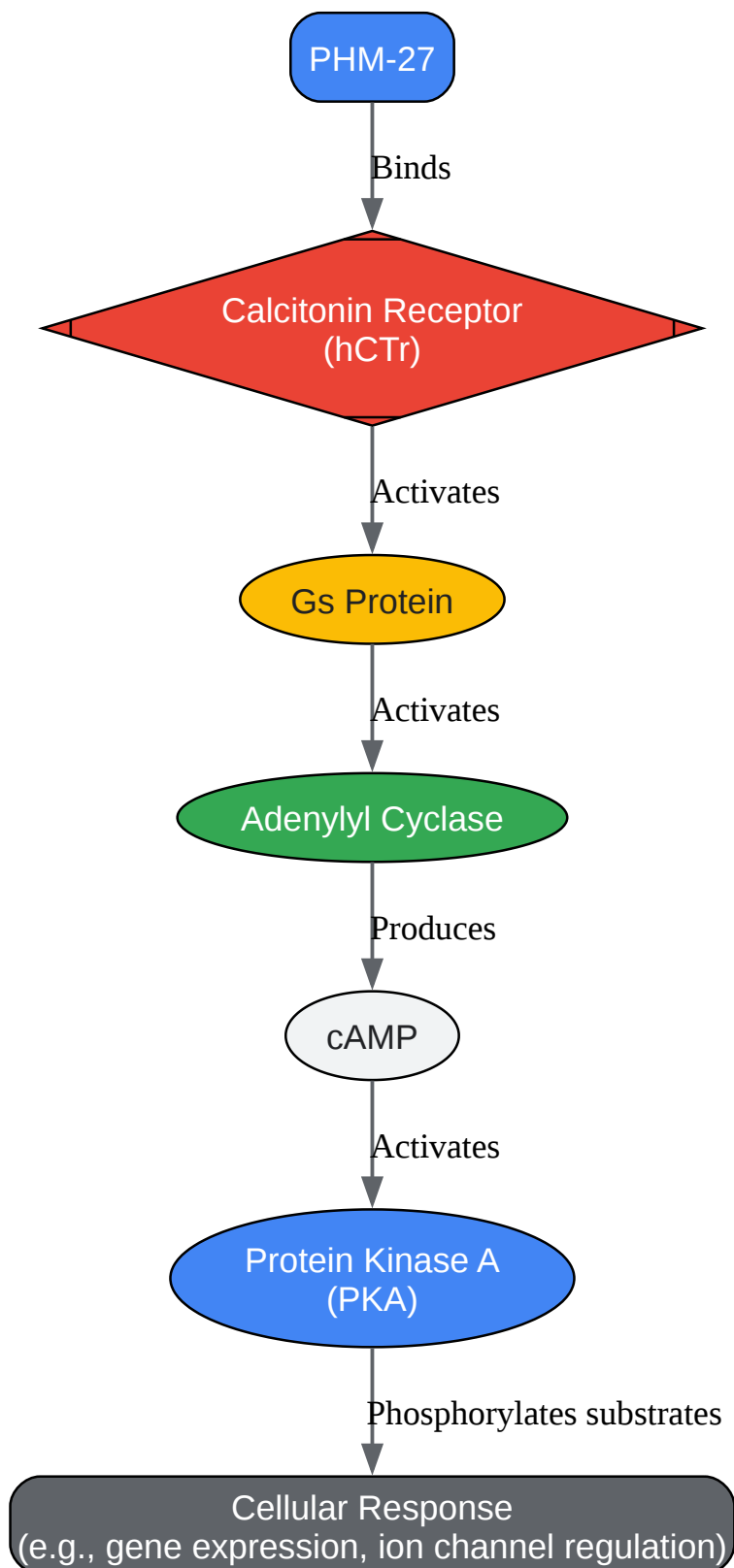
## Experimental Workflow



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Caption: Experimental workflow for the discovery of human PHM-27.

## Signaling Pathway



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Caption: PHM-27 signaling through the calcitonin receptor.

## Conclusion

The discovery of human PHM-27 is a testament to the power of molecular biology in uncovering novel bioactive peptides. Its origin from the same precursor as VIP highlights the efficiency of the genome in generating functional diversity from a single gene. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of peptide pharmacology and drug development. The elucidation of its signaling pathway through the calcitonin receptor opens up avenues for investigating its physiological roles and therapeutic potential. Further research into the diverse functions of PHM-27 is warranted to fully understand its importance in human health and disease.

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- To cite this document: BenchChem. [The Discovery and Origin of Human PHM-27: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3179295#phm-27-human-discovery-and-origin]

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